Eliminate hazardous hydrazine handling with pre-formed 2-hydrazinyl-5-iodopyridine, a bifunctional building block enabling sequential heterocycle formation and iodo-retentive Suzuki coupling. - Directly construct fused pyrazolopyridine cores via hydrazine condensation, preserving the 5-iodo for mild cross-coupling. - Avoid safety risks and regulatory burden of in-situ hydrazine use; compatible with automated parallel synthesis platforms. - High-purity solid ensures reproducible library synthesis for pharmaceutical and agrochemical lead optimization. Standard packaging with global delivery.
2-Hydrazinyl-5-iodopyridine is a highly versatile bifunctional building block widely utilized in the synthesis of fused nitrogen heterocycles, such as pyrazolopyridines and triazolopyridines. It features a reactive hydrazine moiety for condensation and ring-closure reactions, alongside a highly reactive iodine atom at the 5-position. This specific substitution pattern allows chemists to first construct a fused heterocyclic core and subsequently functionalize the 5-position via palladium-catalyzed cross-coupling reactions [1]. As a commercially available solid, it provides a direct, high-purity starting point for complex pharmaceutical and agrochemical library synthesis, bypassing the need for hazardous in-house hydrazine handling[2].
Substituting 2-hydrazinyl-5-iodopyridine with generic analogs like 2-hydrazinylpyridine or 5-bromo-2-hydrazinylpyridine fundamentally alters downstream synthetic viability. Unsubstituted 2-hydrazinylpyridine lacks the halogen handle entirely, rendering late-stage carbon-carbon bond formation at the 5-position impossible without non-selective direct C-H activation [1]. While 5-bromo-2-hydrazinylpyridine offers a halogen handle, the carbon-bromine bond is significantly less reactive in palladium-catalyzed couplings, necessitating higher catalyst loadings and elevated temperatures that can degrade sensitive fused-ring intermediates [2]. Furthermore, attempting to use the precursor 2-chloro-5-iodopyridine requires an initial nucleophilic aromatic substitution with hydrazine, a process that introduces severe safety and regulatory burdens due to hydrazine's toxicity, while also risking competitive displacement of the iodine atom[3].
Iodoarenes show higher cross-coupling reactivity than bromo/chloro analogs; substitution may require re-optimization of oxidative addition conditions.
Ring substituent nature and position can alter hydrazone cyclization pathways, risking undesired isomeric products with analog replacement.
The combination of C–I for late-stage coupling and hydrazine for heterocycle formation defines a reactivity window not offered by generic 2-hydrazinylpyridines.
Procuring pre-formed 2-hydrazinyl-5-iodopyridine directly bypasses the need to synthesize it from 2-chloro-5-iodopyridine. In-house synthesis requires refluxing the chloride precursor with a large excess of anhydrous hydrazine or hydrazine hydrate (often 5–10 equivalents) to drive the nucleophilic aromatic substitution [1]. This step typically maxes out at 65–75% isolated yield due to competitive side reactions, and introduces severe regulatory and safety risks associated with handling bulk toxic and explosive hydrazine [2]. By sourcing the pre-formed compound, procurement teams eliminate a low-yielding, high-risk step, ensuring complete material translation directly into the value-added ring-closure step.
| Evidence Dimension | Synthetic step efficiency and hazard reduction |
| Target Compound Data | Pre-formed 2-hydrazinyl-5-iodopyridine (Direct use in ring closure, 0 equivalents of free hydrazine handled) |
| Comparator Or Baseline | 2-chloro-5-iodopyridine (Requires 5-10 eq hydrazine, ~65-75% yield, high toxicity risk) |
| Quantified Difference | Eliminates 1 synthetic step, saves ~25-35% mass loss, and removes Category 1 toxic/flammable reagent handling. |
| Conditions | Nucleophilic aromatic substitution (SNAr) scale-up conditions. |
Bypassing the hydrazine substitution step drastically improves process safety, reduces regulatory compliance costs, and accelerates time-to-target in pharmaceutical library synthesis.
The presence of the 5-iodo group provides a distinct kinetic advantage over the 5-bromo analog (5-bromo-2-hydrazinylpyridine) during late-stage functionalization. In typical Suzuki-Miyaura or Sonogashira couplings performed after the initial pyrazolopyridine or triazolopyridine ring closure, the C-I bond undergoes oxidative addition to palladium(0) significantly faster than the C-Br bond [1]. This allows the coupling of the iodinated core to proceed at mild temperatures (25–60 °C) with standard catalysts, whereas the bromo analog typically requires temperatures exceeding 90 °C and specialized, expensive phosphine ligands to achieve comparable yields [2].
| Evidence Dimension | Cross-coupling temperature and catalyst requirements |
| Target Compound Data | 5-iodo derivative (Coupling at 25-60 °C, standard Pd catalysts) |
| Comparator Or Baseline | 5-bromo derivative (Coupling at >90 °C, requires specialized Buchwald ligands) |
| Quantified Difference | ~30-40 °C reduction in reaction temperature; enables use of cheaper, generic Pd catalysts. |
| Conditions | Late-stage Suzuki-Miyaura cross-coupling of fused heterocyclic intermediates. |
Lower reaction temperatures prevent the thermal degradation of sensitive functional groups on the fused heterocycle, leading to higher overall yields and lower catalyst procurement costs.
2-Hydrazinyl-5-iodopyridine exhibits near-perfect orthogonal reactivity, which is critical for complex molecule assembly. The hydrazine moiety selectively reacts with aldehydes or ketones to undergo cyclization without affecting the C-I bond [1]. In contrast, attempting direct metal-catalyzed couplings on a di-halogenated baseline (e.g., 2-chloro-5-iodopyridine) often results in poor regioselectivity, yielding mixtures of 2-substituted, 5-substituted, and 2,5-disubstituted products that require labor-intensive chromatographic separation [2]. The pre-installed hydrazine directs the first reaction exclusively to the 2-position, preserving the iodine for a subsequent, cleanly separated step.
| Evidence Dimension | Regioselectivity and downstream purification |
| Target Compound Data | 2-Hydrazinyl-5-iodopyridine (>95% chemoselectivity for ring closure at the 2-position, preserving the 5-iodo group) |
| Comparator Or Baseline | 2-chloro-5-iodopyridine (Prone to competitive oxidative addition at both C-Cl and C-I bonds during transition-metal catalysis) |
| Quantified Difference | Eliminates the formation of regioisomeric mixtures, saving >20% yield typically lost to chromatographic separation. |
| Conditions | Sequential heterocycle construction and functionalization. |
High orthogonal chemoselectivity minimizes purification bottlenecks and maximizes the throughput of automated or parallel synthesis workflows.
2-Hydrazinyl-5-iodopyridine is the optimal precursor for constructing the core of bioactive pyrazolopyridines. The hydrazine moiety efficiently forms the pyrazole ring, leaving the 5-iodo group intact for subsequent low-temperature Suzuki cross-coupling with diverse aryl boronic acids. This allows for rapid optimization of pharmacokinetic properties without degrading the newly formed heterocycle [1].
In chemical biology, this compound is utilized to react with aldehyde-linked fluorophores (such as BODIPY derivatives). The resulting condensation and cyclization form a triazolopyridine system that serves as a highly selective sensor for endogenous species like hypochlorous acid in living cells, leveraging the compound's orthogonal reactivity[2].
For industrial medicinal chemistry workflows, procuring the pre-formed hydrazine eliminates the need to handle hazardous hydrazine hydrate. This enables automated, parallel synthesis of 5-substituted fused pyridines, maximizing throughput and ensuring high reproducibility across diverse library targets [3].